1H-Indole-1-ethanamine, 5-chloro-
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Overview
Description
1H-Indole-1-ethanamine, 5-chloro- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a chlorine atom at the 5-position of the indole ring enhances its biological activity and chemical reactivity.
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could potentially be influenced.
Result of Action
The broad range of biological activities associated with indole derivatives suggests that the compound could have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(5-chloro-1H-indol-1-yl)ethan-1-amine are largely derived from the indole nucleus it contains. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Cellular Effects
Indole derivatives have been shown to have a broad spectrum of biological activities, indicating that they may influence cell function in a variety of ways .
Molecular Mechanism
The exact molecular mechanism of action of 2-(5-chloro-1H-indol-1-yl)ethan-1-amine is not well-defined due to limited studies. Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-1-ethanamine, 5-chloro- can be synthesized through various methods. One common approach involves the reaction of 1H-indole-5-ylamine with hydrazine hydrate in the presence of concentrated hydrochloric acid and ethylene glycol in ethanol under reflux conditions . Another method includes the use of palladium(II) acetate and a bidentate ligand under reflux in toluene/acetonitrile .
Industrial Production Methods: Industrial production of 1H-Indole-1-ethanamine, 5-chloro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-1-ethanamine, 5-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Indole-1-ethanamine, 5-chloro- has a wide range of scientific research applications:
Comparison with Similar Compounds
1H-Indole-3-ethanamine: Another indole derivative with similar biological activities but different substitution patterns.
5-Fluoro-1H-indole-2-carboxylate: A fluorinated indole derivative with potent antiviral properties.
1H-Indole-2-carboxamide: An indole derivative with applications in medicinal chemistry.
Uniqueness: 1H-Indole-1-ethanamine, 5-chloro- is unique due to the presence of the chlorine atom at the 5-position, which enhances its chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
2-(5-chloroindol-1-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c11-9-1-2-10-8(7-9)3-5-13(10)6-4-12/h1-3,5,7H,4,6,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEMDBHRTLIDHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCN)C=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169674-88-8 |
Source
|
Record name | 2-(5-chloro-1H-indol-1-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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